molecular formula C18H11NO2 B5124772 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione CAS No. 94318-98-6

2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione

Cat. No. B5124772
CAS RN: 94318-98-6
M. Wt: 273.3 g/mol
InChI Key: ODSCALVNUPTBRM-UHFFFAOYSA-N
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Description

2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione, also known as PPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PPD is a yellow crystalline powder that is soluble in organic solvents and is used in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione is not fully understood, but it is believed to interact with cellular pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been found to inhibit the production of inflammatory cytokines and to reduce the growth and proliferation of cancer cells. This compound has also been shown to increase the activity of certain enzymes involved in antioxidant defense.

Advantages and Limitations for Lab Experiments

2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione is a versatile compound that can be used in a variety of experiments and applications. This compound is relatively easy to synthesize and is commercially available. However, this compound can be toxic in high doses and should be handled with care. This compound can also be sensitive to air and moisture and should be stored in a dry, dark place.

Future Directions

There are many potential future directions for research involving 2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione. One area of interest is the development of new organic semiconductors using this compound as a building block. Another area of interest is the use of this compound as a drug candidate for the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the mechanism of action of this compound and to optimize its properties for use in various applications.

Synthesis Methods

2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 2-bromopyridine with phthalic anhydride in the presence of a base, or the reaction of 2-chloropyridine with phthalic anhydride in the presence of an acid catalyst. The yield and purity of this compound can be improved by using high-temperature and high-pressure conditions.

Scientific Research Applications

2-(2-pyridinyl)-1H-phenalene-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. This compound has been used as a building block in the synthesis of organic semiconductors for use in electronic devices such as solar cells and transistors. This compound also exhibits anti-inflammatory and anti-cancer properties and has been studied as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

2-pyridin-2-ylphenalene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-17-12-7-3-5-11-6-4-8-13(15(11)12)18(21)16(17)14-9-1-2-10-19-14/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSCALVNUPTBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385507
Record name 1H-Phenalene-1,3(2H)-dione, 2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94318-98-6
Record name 1H-Phenalene-1,3(2H)-dione, 2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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